Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, nitro compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate can be compared with other similar compounds, such as:
Ethyl 4,6-dichloro-5-fluoronicotinate: Lacks the amino group, resulting in different reactivity and biological activity.
Ethyl 4,6-dichloro-5-methylnicotinate: Contains a methyl group instead of an amino group, leading to variations in chemical properties and applications.
Ethyl 4,6-dichloro-5-nitronicotinate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H7Cl2FN2O2 |
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Molecular Weight |
253.05 g/mol |
IUPAC Name |
ethyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7Cl2FN2O2/c1-2-15-8(14)3-5(12)4(11)7(10)13-6(3)9/h2H2,1H3,(H2,12,13) |
InChI Key |
HHVXFMLEGQGTNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)F)N |
Origin of Product |
United States |
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